molecular formula C10H18O B1195821 Myrcenol CAS No. 543-39-5

Myrcenol

Cat. No. B1195821
CAS RN: 543-39-5
M. Wt: 154.25 g/mol
InChI Key: DUNCVNHORHNONW-UHFFFAOYSA-N
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Description

Myrcenol is an organic compound, specifically a terpenoid . It is most notable as one of the fragrant components of lavender oil . It is also found in the hop plant (Humulus lupulus) . E-Myrcenol acts also as a pheromone for bark beetles .


Synthesis Analysis

Myrcenol is obtained synthetically from myrcene via hydroamination of the 1,3-diene followed by hydrolysis and Pd-catalysed removal of the amine . A practical process for the production of myrcenol has been established through a Palladium complex-catalyzed elimination reaction of allyl amines .


Molecular Structure Analysis

The molecular formula of Myrcenol is C10H18O . The average mass is 154.249 Da and the monoisotopic mass is 154.135757 Da .


Chemical Reactions Analysis

As a 1,3-diene, myrcenol undergoes Diels-Alder reactions with several dienophiles such as acrolein to give cyclohexene derivatives that are also useful fragrances .


Physical And Chemical Properties Analysis

Myrcenol has a molar mass of 154.24 g/mol and a density of 0.85 g/cm^3 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Pheromone Biosynthesis in Bark Beetles : Myrcenol is involved in the biosynthesis of pheromones in bark beetles, such as Ips duplicatus, playing a role in their communication and behavior. It's produced de novo and not just from hydroxylation of exogenous myrcene (Ivarsson, Schlyter, & Birgersson, 1993).

  • Synthetic Production for Industrial Use : Myrcenol can be synthesized via a palladium complex-catalyzed elimination reaction of allyl amines, establishing a practical process for its production. This indicates its industrial significance, especially in chemical manufacturing (Kumobayashi, Mitsuhashi, Akutagawa, & Ohtsuka, 1986).

  • Modulation of GABAA Receptors : Myrcenol exhibits potential in modulating GABAA receptor responses, as shown in studies involving beer and hop extracts. It enhances the receptor response, indicating its role in neurological processes (Aoshima, Takeda, Okita, Hossain, Koda, & Kiso, 2006).

  • Metabolism by Basidiomycetes for Production of Volatile Compounds : Basidiomycetes, a type of fungi, can metabolize myrcene to produce volatile, oxygenated metabolites. This indicates its role in biotransformation processes and potential applications in biotechnology (Busmann & Berger, 1994).

  • Antinociceptive Properties : Myrcene has been shown to induce antinociception in mice, suggesting its potential in pain management. This effect is likely mediated by α2-adrenoceptor stimulated release of endogenous opioids (Rao, Menezes, & Viana, 1990).

  • Sex-Specific Production in Mountain Pine Beetles : In mountain pine beetles, myrcenol is produced in a sex-specific manner when exposed to myrcene vapors. This indicates its ecological and biological significance in insect behavior and communication (Hunt, Borden, Pierce, Slessor, King, & Czyzewska, 1986).

  • Application in Flavor and Fragrance Industry : Myrcenol is also significant in the flavor and fragrance industry, as implied by studies on its synthesis and properties. Its application in creating scents and flavors is an important aspect of its commercial use (Brown, Singh, & Garner, 1963).

  • Anti-Tumor Effects on Oral Cancer Cells : Recent research has shown that myrcene exerts anti-tumor effects on oral cancer cells by inducing apoptosis. This suggests its potential therapeutic applications in cancer treatment (Wu, Li, & Liang, 2022).

Safety And Hazards

Myrcenol is classified as a combustible liquid. It may be harmful if swallowed and can cause skin and eye irritation . It is also harmful to aquatic life with long-lasting effects . Precautions include keeping away from heat, sparks, open flames, and hot surfaces, washing thoroughly after handling, avoiding release to the environment, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-methyl-6-methylideneoct-7-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5,11H,1-2,6-8H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNCVNHORHNONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC(=C)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027192
Record name 2-Methyl-6-methylene-7-octen-2-ol
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

99.00 to 100.00 °C. @ 10.00 mm Hg
Record name Myrcenol
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Product Name

Myrcenol

CAS RN

543-39-5
Record name Myrcenol
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Record name 7-Hydroxy-7-methyl-3-methylene-1-octene
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Record name 7-Octen-2-ol, 2-methyl-6-methylene-
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Record name 2-methyl-6-methyleneoct-7-en-2-ol
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Record name MYRCENOL
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Record name Myrcenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

76 g. of epoxymyrcene, prepared according to the method described in paragraph (a) by epoxidation of myrcene, were added dropwise between -5° and 0°, with good stirring. Then the mixture was stirred with 200 ml. ice-water and neutralised with diluted HCl. Following the same isolation procedure described in paragraph (b) 1. the sec.-myrcenol was obtained with a comparable yield.
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Synthesis routes and methods II

Procedure details

76 g. of epoxymyrcene, prepared according to the method described in paragraph a) by epoxidation of myrcene, were added dropwise between -5° and 0°, with good stirring. Then the mixture was stirred with 200 ml. ice-water and neutralised with diluted HCl. Following the same isolation procedure described in paragraph b) 1. the sec.-myrcenol was obtained with a comparable yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,360
Citations
M Alavi, M Ashengroph - Expert Review of Anti-infective Therapy, 2023 - Taylor & Francis
… The total density of electrons for secondary metabolites of terpinolene, thymol, linalool, geranyl acetate, alpha-terpineol, and myrcenol was determined by GaussView 5.0.8 based on …
Number of citations: 3 www.tandfonline.com
WJ Houlihan, J Levy, J Mayer - Journal of the American Chemical …, 1959 - ACS Publications
… isomeric alcohol called myrcenol. From a study of the products from dichromate oxidation he incorrectly assigned structure7 IX to myrcenol. … We wish to present evidence that myrcenol …
Number of citations: 19 pubs.acs.org
C Wahlen, M Rauschenbach, J Blankenburg… - …, 2020 - ACS Publications
A bio-based hydroxyl group-containing diene monomer, silyl-protected β-myrcenol (MyrOSi), is introduced to the field of carbanionic polymerization. Polymerization in cyclohexane, …
Number of citations: 20 pubs.acs.org
JA Byers, F Schlyter, G Birgersson, W Francke - Experientia, 1990 - Springer
… Karst.), produced and released ipsdienol and E-myrcenol, which we show to be … E-myrcenol in synergistic combination with ipsdienol is essential for attraction. Synergism of E-myrcenol …
Number of citations: 83 link.springer.com
P Ivarsson, F Schlyter, G Birgersson - Insect Biochemistry and Molecular …, 1993 - Elsevier
… that ipsdienol and E-myrcenol in L duplicatus and other Ips … pheromone components ipsdienol and E-myrcenol de novo, via the … On the other hand, unaffected ipsdienol and E-myrcenol …
Number of citations: 72 www.sciencedirect.com
A Behr, L Johnen - ChemSusChem: Chemistry & Sustainability …, 2009 - Wiley Online Library
… However, myrcenol is not easily accessible by a direct hydration, because 1,4-adducts such … of myrcenol with yields of 20 % and Houlihan130 had verified the structure of myrcenol, …
DWA Hunt, JH Borden, HD Pierce Jr… - Journal of chemical …, 1986 - Springer
… of myrcenol (98.0% ± 0.7E). Neither sex produced detectable levels of ipsdienol or myrcenol … The sex-specific conversion of myrcene to ipsdienol and myrcenol suggests that these …
Number of citations: 45 link.springer.com
DR Miller, G Gries, JH Borden - The Canadian Entomologist, 1990 - cambridge.org
… Lures containing E-myrcenol in ethanol solution failed to protect freshly cut logs of … E-myrcenol and ethanol, over nontreated, control logs. Our results demonstrate that E-myrcenol is a …
Number of citations: 22 www.cambridge.org
H Kumobayashi, S Mitsuhashi, S Akutagawa… - Chemistry …, 1986 - journal.csj.jp
A Palladium complex-catalyzed elimination reaction of allyl amines was studied to establish a practical process for production of myrcenol. The catalytic elimination occurred smoothly …
Number of citations: 21 www.journal.csj.jp
H Aoshima, K Takeda, Y Okita, SJ Hossain… - Journal of agricultural …, 2006 - ACS Publications
… As we found in Figures 4 and 5 that myrcenol potentiated the GABA A receptor … of myrcenol on the sleeping time of mice induced by the injection of pentobarbital. Injection of myrcenol …
Number of citations: 76 pubs.acs.org

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